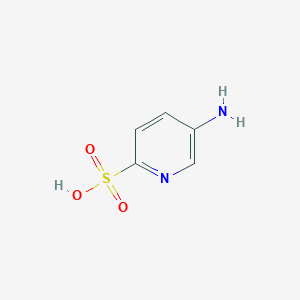

5-Aminopyridine-2-sulfonic acid

Description

Structural Classification and Nomenclature within Pyridine (B92270) Sulfonic Acid Architectures

The structure of aminopyridinesulfonic acids is defined by the positions of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the pyridine ring. Pyridine is a six-membered heterocyclic ring containing one nitrogen atom. The positions on the ring are numbered starting from the nitrogen atom.

The nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is named as a sulfonic acid of pyridine. The position of the sulfonic acid group is indicated by a number, followed by "pyridinesulfonic acid". The amino group is treated as a substituent and is indicated by the prefix "amino-" with its locant number. For the subject of this article, 5-Aminopyridine-2-sulfonic acid , the sulfonic acid group is at position 2 and the amino group is at position 5 of the pyridine ring.

Pyridine sulfonic acids can exist in various isomeric forms, depending on the substitution pattern. The same applies to aminopyridinesulfonic acids. For instance, besides this compound, other isomers like 6-aminopyridine-3-sulfonic acid (also known as 2-aminopyridine-5-sulfonic acid) exist. nih.gov

Interactive Table: Isomers of Pyridinesulfonic Acid

| IUPAC Name | Molecular Formula | CAS Number |

| Pyridine-2-sulfonic acid | C₅H₅NO₃S | 15103-48-7 |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 636-73-7 |

| Pyridine-4-sulfonic acid | C₅H₅NO₃S | 636-74-8 |

| 6-Aminopyridine-3-sulfonic acid | C₅H₆N₂O₃S | 16250-08-1 |

| 4-Aminopyridine-3-sulfonic acid | C₅H₆N₂O₃S | 29452-57-1 |

| This compound | C₅H₆N₂O₃S | 854897-57-7 |

Historical Perspectives on the Discovery and Initial Characterization of this compound and its Analogs

The specific historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its development can be understood within the broader history of pyridine chemistry. The synthesis of aminopyridines and the sulfonation of aromatic rings are well-established reactions.

The synthesis of aminopyridines, for example, can be achieved through methods like the Chichibabin amination, a reaction that directly aminates the pyridine ring. researchgate.net The sulfonation of pyridine is typically more complex than that of benzene (B151609) due to the deactivating effect of the nitrogen atom and the potential for the nitrogen to be protonated or complexed with the sulfonating agent. The reaction of pyridine with fuming sulfuric acid, often in the presence of a mercury catalyst, at high temperatures yields pyridine-3-sulfonic acid. chembk.com

The synthesis of aminopyridinesulfonic acids would logically involve either the sulfonation of a pre-existing aminopyridine or the amination of a pyridine sulfonic acid. For instance, the synthesis of the analog 6-aminopyridine-3-sulfonic acid has been described, involving the sulfonation of 2-aminopyridine (B139424). rasayanjournal.co.in This process typically involves reacting 2-aminopyridine with a sulfonating agent. chemicalbook.com The resulting sulfonic acid can then be isolated. rasayanjournal.co.in Such synthetic routes provide a framework for how this compound and its various analogs were likely first prepared and characterized by chemists exploring the functionalization of the pyridine ring.

Fundamental Research Significance of the Aminopyridine-Sulfonic Acid Moiety in Heterocyclic Chemistry

The aminopyridine-sulfonic acid moiety is a significant structural motif in heterocyclic chemistry due to the combined properties of its constituent functional groups. openmedicinalchemistryjournal.com This unique combination makes it a valuable building block for the synthesis of novel compounds with diverse applications. sioc-journal.cn

In Medicinal Chemistry: The aminopyridine structure is a key component in many biologically active molecules. researchgate.netrsc.org The introduction of a sulfonic acid group can modulate the pharmacokinetic properties of a molecule. The sulfonic acid group is highly polar and can exist as a zwitterion with the basic amino group, which can influence a compound's solubility, membrane permeability, and binding interactions with biological targets. mdpi.com For example, heterocyclic sulfonamides are a well-known class of carbonic anhydrase inhibitors. researchgate.net The aminopyridine-sulfonic acid scaffold can be used to design new inhibitors for various enzymes. Research has shown that aminopyridine-based compounds can act as inhibitors of bacterial enzymes like enoyl-ACP reductase (FabI), highlighting their potential as antibacterial agents. nih.gov

In Materials Science: The sulfonic acid group is known for its ability to participate in proton conduction. This has led to research into incorporating sulfonated heterocycles into polymer membranes for applications in fuel cells. The pyridine nitrogen can also participate in hydrogen bonding and coordination with metal ions, making these compounds interesting for the development of new materials with specific electronic or catalytic properties.

The dual functionality of the aminopyridine-sulfonic acid moiety allows for a wide range of chemical transformations. The amino group can be acylated, alkylated, or diazotized, while the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters. rasayanjournal.co.in This chemical versatility makes it a valuable intermediate for creating libraries of complex heterocyclic compounds for screening in drug discovery and materials science research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPSVPXDSIFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364886 | |

| Record name | 5-aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854897-57-7 | |

| Record name | 5-aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Aminopyridine 2 Sulfonic Acid

Regioselective Synthesis Pathways for 5-Aminopyridine-2-sulfonic Acid and its Precursors

The strategic placement of amino and sulfonic acid groups on the pyridine (B92270) ring requires carefully controlled synthetic routes to ensure the desired regiochemistry.

The synthesis of aminopyridines through the oxidation of hydroxyaminopyridine precursors is a recognized transformation in organic chemistry. This pathway involves the conversion of the hydroxylamino group (-NHOH) into an amino group (-NH2) under oxidative conditions. While theoretically applicable, specific documented examples detailing the synthesis of this compound directly from 5-Hydroxyaminopyridine-2-sulfonic acid are not prevalent in the reviewed literature. The general transformation would likely involve a suitable oxidizing agent to effect the conversion, but this route remains less common compared to reductive strategies.

A more established and widely utilized method for the synthesis of aminopyridine sulfonic acids involves the reduction of a corresponding nitropyridine precursor. This multi-step approach offers excellent regiochemical control.

The synthesis typically begins with a suitable pyridine derivative, which is first sulfonated and then nitrated, or vice versa, to yield a nitropyridine sulfonic acid intermediate. For instance, the synthesis of the regioisomeric 6-Amino-5-nitropyridine-3-sulfonic acid is achieved by dissolving 6-Aminopyridine-3-sulfonic acid in concentrated sulfuric acid, followed by treatment with fuming nitric acid.

The crucial step is the selective reduction of the nitro group to an amine. A key precursor, 5-nitropyridine-2-sulfonic acid, can be effectively converted to various 2,5-disubstituted pyridines. rsc.org The reduction of the nitro group on this intermediate to form this compound can be accomplished using various reducing agents. Common methods for the reduction of nitropyridines include the use of iron in acidic media, tin or stannous chloride with hydrochloric acid, or catalytic hydrogenation. orgsyn.org For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) has been successfully achieved using an aluminum-nickel alloy in a sodium hydroxide (B78521) solution. orgsyn.org

Table 1: Reductive Synthesis of Aminopyridines from Nitropyridine Precursors

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 2-amino-5-bromo-3-nitropyridine | Al-Ni alloy, NaOH(aq) | 2,3-Diaminopyridine | - | orgsyn.org |

| 2-amino-3-nitropyridine | Sn, HCl | 2,3-Diaminopyridine | - | orgsyn.org |

| 5-nitropyridine-2-sulfonic acid | Reducing agent (e.g., Fe/H+, H2/Pd) | This compound | - | (Inferred) |

| 6-Aminopyridine-3-sulfonic acid | 1. Fuming HNO3, H2SO4 | 6-Amino-5-nitropyridine-3-sulfonic acid | - |

Note: Yields are not always reported in the literature.

Beyond the classical reductive routes, several alternative methodologies have been developed for the synthesis of pyridine sulfonic acids and their derivatives. One approach involves the diazotization of an aminopyridine followed by a sulfonyl group substitution. researchgate.net For example, pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine (B143674) via a diazonium salt intermediate. researchgate.netgoogle.com This sulfonyl chloride can then be hydrolyzed to the corresponding sulfonic acid.

Another method starts with a halogenated pyridine. 3-chloropyridine (B48278) can be oxidized to its N-oxide, which then undergoes sulfonation and subsequent catalytic reduction to yield pyridine-3-sulfonic acid. google.com A similar strategy could be envisioned for the synthesis of this compound, contingent on the availability of a suitable starting material like 5-amino-2-chloropyridine (B41692).

More recently, electrochemical methods have emerged as a powerful tool for forming sulfonamides, which are closely related to sulfonic acids. cardiff.ac.uk This technique involves the oxidative coupling of amines and thiols, driven entirely by electricity without the need for sacrificial chemical reagents. cardiff.ac.uk Heteroarylamines such as 4-aminopyridine (B3432731) have been successfully converted to the corresponding sulfonamide using this method with pyridine as an electron-mediator. cardiff.ac.ukacs.org

Reaction Mechanism Elucidation in Aminopyridine Sulfonation and Amination Reactions

Understanding the reaction mechanisms is critical for optimizing reaction conditions and predicting product outcomes. The sulfonation of the pyridine ring is a classic electrophilic aromatic substitution reaction. vaia.comsaskoer.ca Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophiles than benzene (B151609). vaia.com The nitrogen atom is also basic and becomes protonated in the strong acidic conditions required for sulfonation. vaia.com

The electrophilic attack is favored at the 3-position because the resulting carbocation intermediate is more stable than the intermediates formed from attack at the 2- or 4-positions. vaia.com When the attack occurs at the 3-position, the positive charge is delocalized over three carbon atoms, whereas attack at the 2- or 4-position results in a resonance structure where the electronegative nitrogen atom bears a positive charge, which is highly unfavorable. vaia.com The active electrophile in sulfonation is typically protonated sulfur trioxide (HSO3+), formed from sulfuric acid. masterorganicchemistry.com

Amination reactions on the pyridine ring can proceed through different mechanisms. Direct amination can be achieved via nucleophilic aromatic substitution, especially if the ring is activated by electron-withdrawing groups and contains a good leaving group. The substitution reactions of 5-nitropyridine-2-sulfonic acid, where the sulfonate group is displaced by various nitrogen nucleophiles like ammonia (B1221849), butylamine, or benzylamine, exemplify this pathway. rsc.org The nitro group in the 5-position activates the 2-position towards nucleophilic attack, facilitating the displacement of the sulfonic acid group.

Green Chemistry Principles in the Synthesis of Pyridine Sulfonic Acid Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of pyridine sulfonic acid derivatives to minimize waste and avoid hazardous materials.

One notable example is the synthesis of 3-pyridine sulfonyl chloride, which avoids the use of hazardous acylation reagents like phosphorus pentachloride or phosphorus oxychloride. patsnap.com This method employs milder reaction conditions, reduces reaction times, and significantly lowers production costs while increasing the product yield to over 80%. patsnap.com

Electrochemical synthesis methods also align well with green chemistry principles. The electrochemical oxidative coupling of thiols and amines to form sulfonamides is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. cardiff.ac.uk This approach represents a significant improvement over traditional methods that may require harsh oxidants. researchgate.net

Furthermore, the development of one-pot synthesis methods, such as converting 2-aminopyridine (B139424) to 2-hydroxy-5-nitropyridine (B147068) without isolating intermediates, greatly reduces the wastewater generated during production and saves on costs. google.com The use of sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is another effective green strategy for introducing sulfonyl groups, avoiding the direct use of gaseous SO2. thieme-connect.com

Table 2: Application of Green Chemistry Principles

| Principle | Traditional Method | Green Alternative | Benefit | Reference |

| Atom Economy / Waste Reduction | Multi-step synthesis with isolation of intermediates | One-pot synthesis of 2-hydroxy-5-nitropyridine | Reduced wastewater and production costs | google.com |

| Use of Less Hazardous Chemicals | Use of PCl5 or POCl3 for chlorination | Diazotization/substitution for 3-pyridine sulfonyl chloride synthesis | Avoids highly toxic and corrosive reagents | google.compatsnap.com |

| Catalysis | Stoichiometric and hazardous reagents | Electrochemical synthesis of sulfonamides | No sacrificial reagents, driven by electricity | cardiff.ac.uk |

| Safer Solvents and Auxiliaries | Use of hazardous solvents | Ultrasound-enhanced reactions to improve homogeneity | Reduced need for solvents, improved reaction efficiency | thieme-connect.com |

Chemical Reactivity and Derivatization Strategies of 5 Aminopyridine 2 Sulfonic Acid

Nucleophilic Substitution Reactions Involving the Sulfonate Group

The sulfonate group at the C-2 position of the pyridine (B92270) ring is a competent leaving group, susceptible to nucleophilic substitution, particularly given its position alpha to the ring nitrogen. While direct studies on 5-aminopyridine-2-sulfonic acid are limited, extensive research on the analogous compound, 5-nitropyridine-2-sulfonic acid, provides a strong predictive model for its reactivity. rsc.orgresearchgate.net The electron-withdrawing nitro group in the analogue activates the ring for nucleophilic attack. The amino group in this compound is electron-donating, which would likely render the ring less reactive towards nucleophiles in comparison. However, the fundamental reaction pathways are expected to be similar.

In these reactions, various nucleophiles can displace the sulfonate moiety to yield 2,5-disubstituted pyridines. Studies on the 5-nitro analogue have demonstrated successful substitutions with oxygen, nitrogen, and halogen nucleophiles, achieving high yields. rsc.orgresearchgate.net For example, reactions with alkoxides like methoxide (B1231860) and ethoxide proceed efficiently. rsc.org Similarly, various amines, including ammonia (B1221849), primary amines (butylamine, ethylamine, benzylamine), and secondary amines (diethylamine), have been used to replace the sulfonate group. rsc.orgresearchgate.net Halogenation can also be achieved, for instance, to produce 2-chloro-5-nitropyridine. rsc.org It is noteworthy that reactions with weaker nucleophiles such as phenols and anilines were reported to be unsuccessful with the 5-nitro analogue. rsc.org

Table 1: Representative Nucleophilic Substitution Reactions on 5-Nitropyridine-2-sulfonic Acid This table is based on the reactivity of an analogous compound and is predictive for this compound.

| Nucleophile | Reagent Example | Product Type | Reported Yield (%) rsc.orgresearchgate.net |

| Oxygen | Sodium Methoxide | 2-Alkoxy-5-nitropyridine | 95 |

| Oxygen | Sodium Ethoxide | 2-Alkoxy-5-nitropyridine | 97 |

| Nitrogen | Ammonia | 2-Amino-5-nitropyridine | 92 |

| Nitrogen | Butylamine | 2-(Alkylamino)-5-nitropyridine | 76 |

| Nitrogen | Diethylamine | 2-(Dialkylamino)-5-nitropyridine | 62 |

| Halogen | Thionyl Chloride/DMF | 2-Chloro-5-nitropyridine | 87 |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring System

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com When such reactions do occur, they typically favor the C-3 (or β) position. However, the reactivity and regioselectivity of EAS on a substituted pyridine ring are dictated by the electronic properties of the existing substituents.

In this compound, the ring contains a strongly activating, ortho-, para-directing amino group (-NH₂) at C-5 and a strongly deactivating, meta-directing sulfonic acid group (-SO₃H) at C-2.

Amino Group (-NH₂ at C-5): This electron-donating group activates the ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho (C-4, C-6) and para (C-2) to it. Since the C-2 position is already occupied, the directing influence is focused on C-4 and C-6.

Sulfonic Acid Group (-SO₃H at C-2): This electron-withdrawing group deactivates the ring. It directs incoming electrophiles to the positions meta (C-4, C-6) to it.

Both groups synergistically direct incoming electrophiles to the C-4 and C-6 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at these positions, leading to 2,4,5- or 2,5,6-trisubstituted pyridine derivatives. The use of a protecting group for the highly reactive amino group, such as converting it to an amide, might be necessary to prevent side reactions and control the substitution pattern. libretexts.org

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C-5 | Activating | Ortho (C-4, C-6), Para (C-2) |

| -SO₃H | C-2 | Deactivating | Meta (C-4, C-6) |

| Combined Effect | Strongly favors substitution at C-4 and C-6 |

Modifications of the Amino Functional Group

The primary amino group at the C-5 position is a key site for derivatization. It behaves as a typical aromatic amine and can undergo a variety of chemical transformations to introduce new functional moieties.

Common modifications include:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This transformation is often used as a protecting group strategy in electrophilic aromatic substitution to moderate the reactivity of the amino group and prevent N-substitution. libretexts.org

Alkylation: The nitrogen atom can be alkylated using alkyl halides. Reductive alkylation, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. nih.gov This allows for the synthesis of secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This has been demonstrated in the synthesis of substituted 2-sulfonamido-5-aminopyridines. acs.org

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is highly versatile and can be replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions.

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acid Halides, Acid Anhydrides | Amide |

| Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Diazotization | Nitrous Acid (NaNO₂ + Acid) | Diazonium Salt |

Formation of Functionalized Derivatives for Specific Research Applications

The strategic derivatization of this compound at its various reactive sites allows for the synthesis of a diverse library of functionalized molecules tailored for specific applications in research, particularly in medicinal chemistry and materials science.

The dual nucleophilic nature of the 2-aminopyridine (B139424) scaffold, a close relative, is widely exploited for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cn These structures are known for their fluorescent properties and are core motifs in many biologically active compounds. mdpi.com By analogy, derivatives of this compound could serve as precursors for novel condensed heterocyclic systems with potential applications as biological probes or therapeutic agents.

In medicinal chemistry, the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids, which are structurally related to the target compound, has yielded potent antihypertensive agents. nih.gov This highlights the value of the substituted aminopyridine core in drug discovery. The functional groups of this compound provide handles to systematically modify the structure to optimize biological activity and pharmacokinetic properties.

Furthermore, the combination of amino and sulfonic acid functional groups is relevant in materials science. For example, graphene oxide functionalized with these groups has been developed as a nanocarrier for drug delivery systems, leveraging the active sites for drug loading and pH-dependent release. nih.gov

Table 4: Potential Applications of Functionalized Derivatives

| Derivative Type | Potential Application Area | Rationale |

| Fused Heterocycles (e.g., Imidazopyridines) | Fluorescent Probes, Drug Scaffolds | The 2-aminopyridine substructure is a key synthon for these valuable heterocyclic systems. sioc-journal.cnmdpi.com |

| Alkylated/Acylated Amino Derivatives | Medicinal Chemistry | Modification of the amino group can tune the pharmacological profile, as seen in antihypertensive agents. nih.gov |

| Polymers/Functionalized Surfaces | Materials Science, Drug Delivery | The amino and sulfonic acid groups provide reactive sites for polymerization or grafting onto surfaces. nih.gov |

Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 5-Aminopyridine-2-sulfonic acid, ¹H and ¹³C NMR would provide precise information on the electronic environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of its constitution.

While specific spectral data for this compound is not extensively published, predictions can be made based on the analysis of its parent molecule, 2-aminopyridine (B139424), and related substituted pyridines. tsijournals.comchemicalbook.com The pyridine (B92270) ring protons would appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts and coupling constants being highly sensitive to the positions of the amino and sulfonic acid substituents. The electron-donating amino group and the electron-withdrawing sulfonic acid group would exert opposing effects on the chemical shifts of the ring protons.

In the solid state, the compound likely exists as a zwitterion, with the acidic proton from the sulfonic acid group migrating to the basic pyridine ring nitrogen. In solution, the protonation state would be dependent on the solvent's pH. This would be clearly observable in NMR, as the chemical shifts of the protons adjacent to the nitrogen atom would change significantly upon protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.0 - 7.5 | 115 - 120 |

| H-4 | 7.8 - 8.2 | 140 - 145 |

| H-6 | 8.2 - 8.6 | 150 - 155 |

| -NH₂ | 5.0 - 6.0 (broad) | N/A |

| C-2 | N/A | 155 - 160 |

| C-5 | N/A | 145 - 150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

The spectra of this compound are expected to show characteristic bands for the amino (-NH₂), sulfonic acid (-SO₃H), and pyridine ring moieties. tsijournals.comresearchgate.net

Amino Group (-NH₂): Symmetrical and asymmetrical N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. An NH₂ scissoring vibration should appear around 1620-1650 cm⁻¹. tsijournals.com

Sulfonic Acid Group (-SO₃H): Strong, broad O-H stretching absorption would be visible between 2500 and 3300 cm⁻¹. Asymmetric and symmetric S=O stretching vibrations are highly characteristic and appear in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. researchgate.net

Pyridine Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ range.

The presence of strong intermolecular hydrogen bonds, particularly in the solid state where the molecule exists as a zwitterion (pyridinium sulfonate), would cause significant broadening and shifting of the N-H and O-H stretching bands. Analysis of the isomer 2-aminopyridine-5-sulfonic acid confirms the zwitterionic structure and extensive hydrogen bonding network in the solid state. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Scissor | 1620 - 1650 | |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | ~1250 |

| S=O Symmetric Stretch | ~1040 | |

| Pyridinium (N⁺-H) | N-H Stretch | 2800 - 3200 (broad) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₅H₆N₂O₃S, corresponding to a monoisotopic mass of approximately 174.0099 g/mol . epa.gov HRMS would be used to verify this exact mass, distinguishing it from other compounds with the same nominal mass.

Loss of sulfur trioxide (SO₃, 80 Da) from the molecular ion.

Loss of sulfur dioxide (SO₂, 64 Da).

Cleavage of the C-S bond to generate an aminopyridine fragment.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆N₂O₃S |

| Monoisotopic Mass | 174.009913 g/mol |

| Nominal Mass | 174 g/mol |

| Common Fragment Ion (m/z) | [M - SO₃]⁺, [M - HSO₃]⁺ |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Crystal Packing

While the crystal structure of this compound itself has not been reported, the structure of its isomer, 2-aminopyridine-5-sulfonic acid, has been elucidated. researchgate.net This study provides excellent insight into the likely solid-state structure. The analysis revealed that 2-aminopyridine-5-sulfonic acid crystallizes in the monoclinic space group P2₁/n. Crucially, the molecule exists as a zwitterion, with the proton from the sulfonic acid group having transferred to the pyridine ring nitrogen. researchgate.net

The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds. The sulfonate group's oxygen atoms, the aminopyridinium N-H group, and the amino group all act as hydrogen bond donors and acceptors, creating a stable, layered three-dimensional architecture. researchgate.netresearchgate.net It is highly probable that this compound would adopt a similar zwitterionic form and participate in a comparable hydrogen-bonding network in its crystalline state.

Table 4: Crystallographic Data for the Isomer 2-Aminopyridine-5-sulfonic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.913(2) |

| b (Å) | 7.502(2) |

| c (Å) | 11.915(3) |

| β (°) | 107.03(3) |

| Volume (ų) | 675.7(3) |

| Z (molecules/unit cell) | 4 |

| Key Feature | Zwitterionic form in solid state |

Thermal Analysis Techniques (TG/DSC) in Relation to Structural Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase transitions of materials as a function of temperature.

For this compound, TGA would reveal the temperatures at which the compound decomposes. Typically, the decomposition of such sulfonated compounds begins with the loss of the sulfonic acid group. The TGA curve would show a distinct mass loss corresponding to the pyrolysis of the -SO₃H moiety, followed by the decomposition of the remaining pyridine structure at higher temperatures.

DSC analysis complements TGA by measuring the heat flow associated with thermal events. The DSC thermogram would show endothermic peaks corresponding to melting and boiling points, and exothermic peaks for decomposition processes. A study on a coordination polymer involving the isomer 2-aminopyridine-5-sulfonic acid highlighted the use of TG/DSC to characterize its thermal properties, indicating the utility of this technique for understanding the stability of the core structure. researchgate.net

Table 5: Expected Thermal Analysis Events for this compound

| Technique | Expected Event | Approximate Temperature Range (°C) |

| DSC | Melting | > 200 (Decomposition may occur first) |

| TGA/DSC | Decomposition (Loss of SO₃) | 200 - 350 |

| TGA/DSC | Decomposition of Pyridine Ring | > 350 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For a molecule like 5-aminopyridine-2-sulfonic acid, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

DFT methods, which include electron correlation effects at a manageable computational cost, are often favored for their accuracy in predicting molecular properties. researchgate.net Studies on related aminopyridines demonstrate that DFT calculations can accurately model charge distribution, where the electronegative nitrogen and oxygen atoms are expected to draw electron density. researchgate.nettandfonline.com In this compound, the sulfonic acid group would be a strong electron-withdrawing group, influencing the electronic properties of the pyridine (B92270) ring, while the amino group acts as an electron-donating group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. tandfonline.com For this compound, the HOMO is likely to be localized on the amino group and the pyridine ring, while the LUMO may be centered on the sulfonic acid group and the ring.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

This table illustrates the type of data that would be generated from DFT calculations for predicting reactivity. The values are hypothetical for this compound and are based on general principles observed in related molecules.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) (eV) | LUMO - HOMO energy difference | 5.3 |

| Ionization Potential (I) (eV) | -EHOMO | 6.5 |

| Electron Affinity (A) (eV) | -ELUMO | 1.2 |

| Global Hardness (η) (eV) | (I - A) / 2 | 2.65 |

| Chemical Potential (μ) (eV) | -(I + A) / 2 | -3.85 |

Molecular Dynamics Simulations for Conformational Behavior and Solution-Phase Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interactions with solvent molecules, such as water.

The molecule possesses rotational freedom around the C-S bond of the sulfonic acid group and the C-N bond of the amino group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations in a solution environment. These simulations would also reveal how the molecule forms hydrogen bonds with surrounding water molecules via its amino and sulfonic acid groups, which is critical for understanding its solubility and behavior in aqueous solutions. While specific MD studies on this compound are scarce, the methodology is widely applied to understand the behavior of similar organic molecules in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can predict vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the amino (-NH2) and sulfonic acid (-SO3H) functional groups, as well as the pyridine ring vibrations. These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to validate the computed geometry and provide a detailed assignment of the observed spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption peaks. tandfonline.com

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

This table provides a hypothetical comparison between vibrational frequencies calculated via DFT and those that might be observed experimentally for key functional groups in this compound.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm-1) | Hypothetical Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) stretch | 3450, 3350 | 3430, 3330 | Amino group asymmetric and symmetric stretching |

| δ(N-H) scissoring | 1620 | 1615 | Amino group bending |

| ν(S=O) asymmetric stretch | 1350 | 1345 | Sulfonic acid group |

| ν(S=O) symmetric stretch | 1170 | 1165 | Sulfonic acid group |

| ν(C=N) ring stretch | 1590 | 1585 | Pyridine ring vibration |

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this could involve studying reactions such as its synthesis or its participation in further chemical transformations.

For instance, the sulfonation of 2-aminopyridine (B139424) could be modeled to understand the regioselectivity of the reaction and the energetic barriers involved. Computational studies on the reactions of related compounds, such as the reaction of SO2 with amino groups, have shown that it is possible to map out the energetic profile of the reaction, including the structures of intermediates and transition states. tandfonline.com By calculating the Gibbs free energy of reactants, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be achieved. Such studies can reveal, for example, whether a reaction proceeds through a concerted mechanism or a stepwise pathway.

Catalysis and Organocatalysis

Utilization of 5-Aminopyridine-2-sulfonic Acid and its Derivatives as Catalytic Species

The primary catalytic potential of this compound stems from its nature as a bifunctional molecule. It possesses a Brønsted acid site (the -SO₃H group) and Lewis base sites (the amino group and the pyridine (B92270) ring nitrogen). This combination enables it to facilitate reactions that benefit from cooperative acid-base catalysis. mdpi.comnih.gov The amino group can activate electrophiles, while the sulfonic acid group can activate nucleophiles, often within the same reaction, leading to enhanced reaction rates and selectivities. youtube.com

Derivatives of aminopyridines are employed in the synthesis of complex molecules. For instance, a polymer-supported bifunctional organocatalyst containing sulfonic acid and sulfonamide groups has been successfully used for the one-pot, three-component synthesis of 1,8-naphthyridine (B1210474) derivatives from 2-aminopyridine (B139424). rsc.org Furthermore, isomers such as 2-Aminopyridine-5-sulfonic acid have been identified as effective ligands for coordinating with metal ions like ruthenium, indicating their utility in organometallic catalysis. biosynth.com

Integration into Heterogeneous Catalytic Systems (e.g., Sulfonic Acid-Modified Biochar)

A major focus in green chemistry is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. This compound is an ideal candidate for immobilization onto solid supports to create such systems. One of the most promising supports is biochar, a carbon-rich material derived from biomass. researchgate.net

The process of creating sulfonic acid-modified biochar often involves functionalizing the biochar surface with molecules containing both sulfonic acid and amino groups. elsevierpure.comacs.org A common method is the one-pot diazo reduction, where a compound like 4-aminobenzenesulfonic acid is chemically grafted onto the biochar surface. elsevierpure.comacs.org This creates a stable, solid acid catalyst with a high density of active sites. These biochar-based catalysts have shown remarkable efficiency in various organic transformations, including the esterification of fatty acids and the transesterification of trioleate for biodiesel production. elsevierpure.com

Research has shown that these functionalized biochars can significantly outperform traditional solid acid catalysts. Their hydrophobic carbon network can prevent the hydrophilic sulfonic acid sites from being deactivated by water, which is often a byproduct of the reaction. elsevierpure.com

Table 1: Comparison of Catalytic Efficiency in Fatty Acid Esterification

| Catalyst | Conversion (%) |

| Hydrophobic Sulfonated Biochar | 96.7% |

| Amberlyst-15 | 86.7% |

| Traditional Sulfonated Biochar | 27.4% |

| This table presents comparative data on the catalytic performance for the esterification of fatty acids with methanol (B129727). Data sourced from a 2019 study on hydrophobic mesoporous biochar. elsevierpure.com |

The stability and reusability of these catalysts are key advantages. Sulfonic acid-functionalized biochar has been shown to maintain excellent performance over multiple reaction cycles, making it a sustainable and cost-effective alternative to liquid acid catalysts. elsevierpure.com Besides biochar, other inorganic materials like silica, titania, zirconia, and magnetic nanoparticles serve as effective supports for creating robust heterogeneous sulfonic acid catalysts. mdpi.comnih.govacs.org

Role in Homogeneous Catalysis, Enhancing Aqueous Solubility of Catalytic Species

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. A significant challenge, however, is the solubility of the catalyst, especially when using environmentally benign solvents like water. The sulfonic acid group (-SO₃H) is a strongly polar, hydrophilic functional group that can dramatically improve the solubility of organocatalysts or metal complexes in aqueous solutions. patsnap.com

The introduction of a sulfonate group into a catalyst's structure can be a deliberate strategy to enhance its function in polar solvents. A study on ruthenium-based water oxidation catalysts demonstrated this principle effectively. chemrxiv.orgchemrxiv.org Researchers synthesized four catalysts, modifying highly active species by substituting carboxylate groups with sulfonate groups. chemrxiv.org

The results were conclusive: the sulfonate-containing catalysts exhibited not only improved durability and higher electrochemical activity but also significantly increased solubility in a pH 7 phosphate (B84403) buffer. chemrxiv.orgchemrxiv.org One of the sulfonate-bearing catalysts was found to be completely soluble in purely aqueous solutions at the tested concentration, whereas its non-sulfonated analogue required the addition of an organic co-solvent to fully dissolve. chemrxiv.org This highlights the critical role of the sulfonic acid moiety in rendering catalysts compatible with aqueous media, a central goal for developing greener chemical processes.

Investigation of Biological Activities: Mechanistic Insights and in Vitro Studies

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, Bacterial Enoyl-ACP Reductase)

The sulfonamide and aminopyridine moieties are foundational to several classes of enzyme inhibitors. nih.gov Research has demonstrated that these structures can effectively target a range of enzymes critical to physiological and pathological processes.

Derivatives have shown potent inhibitory activity against several key enzymes:

Carbonic Anhydrase (CA): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com These enzymes, which catalyze the hydration of carbon dioxide, are crucial for pathogen proliferation and biosynthetic pathways. mdpi.commdpi.com The inhibition of bacterial β-carbonic anhydrases is a promising strategy for developing novel antibacterial agents, as these enzymes are vital for processes like the synthesis of peptidoglycans, a key component of the bacterial cell wall. mdpi.com Studies on taxifolin, a flavonoid, also demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II) at the nanomolar level. nih.gov

Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. researchgate.net Certain natural compounds have shown significant inhibitory activity against AChE, with a Kᵢ value of 16.7 nM reported for taxifolin. nih.gov

Bacterial Enoyl-ACP Reductase (FabI): This enzyme is essential for the final step in each cycle of bacterial fatty acid biosynthesis, making it an attractive target for new antibacterial drugs. nih.govaudreyli.com Screening of compound libraries led to the identification of aminopyridine derivatives as potent inhibitors of FabI from Staphylococcus aureus and Haemophilus influenzae. nih.govaudreyli.com One such derivative demonstrated an IC₅₀ of 2.4 µM against S. aureus FabI. nih.gov

Table 1: Enzyme Inhibition Data for Selected Aminopyridine Derivatives and Related Compounds Note: This table includes data for various derivatives to illustrate the inhibitory potential of the aminopyridine and sulfonamide scaffolds.

| Compound Class | Target Enzyme | Organism/Isoform | Inhibition Value (Kᵢ / IC₅₀) |

|---|---|---|---|

| Aminopyridine Derivative | Enoyl-ACP Reductase (FabI) | S. aureus | IC₅₀ = 2.4 µM nih.gov |

| Aminopyridine Derivative | Enoyl-ACP Reductase (FabI) | H. influenzae | IC₅₀ = 4.2 µM nih.gov |

| Taxifolin | Acetylcholinesterase (AChE) | Not Specified | Kᵢ = 16.7 nM nih.gov |

| Taxifolin | Carbonic Anhydrase I | Human (hCA I) | Kᵢ = 29.2 nM nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of lead compounds. For aminopyridine-based inhibitors of bacterial FabI, SAR studies revealed that the para-amino group on a connected benzamide (B126) ring was important for both enzyme inhibition and antibacterial activity. audreyli.com Further simplification of the molecule by removing an acetylamino side chain resulted in only a modest decrease in activity, highlighting the core importance of the aminopyridine and aminobenzamide structures. audreyli.com In other studies on aminopyridine carboxamides, quantitative SAR (QSAR) models indicated that decreased lipophilicity (lower LogP) and specific electronic properties would favor higher inhibitory activity. derpharmachemica.com

Molecular docking provides invaluable insights into the binding modes of inhibitors within the active sites of enzymes. For aminopyridine-based FabI inhibitors, computational modeling and X-ray crystallography were used to guide the chemical synthesis and optimization process. nih.govaudreyli.com Docking studies of other aminopyridine derivatives have shown that electron-rich functional groups on the inhibitor can enhance interactions with amino acid residues in the enzyme's active site. derpharmachemica.com Similarly, docking of sulfonamides into the active site of bacterial β-carbonic anhydrase helps in understanding the distinct inhibition profiles compared to human CA isoforms, which is key for designing selective inhibitors. mdpi.com

Antimicrobial Activity against Bacterial Strains and Yeasts (in vitro assessments only)

Derivatives of aminopyridine have demonstrated significant in vitro activity against a range of microbial pathogens. The introduction of a sulfonic acid group into heterocyclic compounds has been reported to augment antimicrobial activity. nih.gov

In vitro testing of various aminopyridine derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One study found that an aminopyridine derivative containing a cyclohexylamine (B46788) group exhibited the highest antimicrobial effect against Gram-positive bacteria, while related analogs lacking this feature were inactive. nih.gov Aminopyridine-based FabI inhibitors showed potent activity against S. aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. nih.gov Other research on N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids revealed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values as low as 3.13 µg/mL. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Aminopyridine Derivatives

| Compound/Derivative Class | Target Microorganism | Measurement | Result |

|---|---|---|---|

| Aminopyridine-based FabI inhibitor | Staphylococcus aureus | MIC | 0.5 µg/mL nih.gov |

| 2-Aminopyridine (B139424) derivative (with cyclohexylamine) | Gram-positive cocci | Zone of Inhibition | 8.66 - 9.66 mm nih.gov |

The antimicrobial action of this class of compounds can be attributed to several mechanisms.

Folic Acid Synthesis Inhibition: The sulfonamide group is a structural analog of p-aminobenzoic acid (PABA). This allows it to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in bacteria. Disrupting this pathway inhibits bacterial DNA synthesis and replication. nih.gov

Enzyme Inhibition: As detailed previously, the inhibition of essential bacterial enzymes like enoyl-ACP reductase (FabI) is a confirmed mode of action. nih.govaudreyli.com By inhibiting fatty acid biosynthesis, these compounds effectively halt bacterial growth. audreyli.com

Cell Membrane Disruption: It is proposed that for some derivatives, cationic head groups can bind to and disrupt the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to the leakage of cellular contents and cell death. nih.gov

Anticancer and Antiproliferative Activity (in vitro cell line studies only)

In addition to their antimicrobial properties, aminopyridine derivatives have been investigated for their potential as anticancer agents. Pyridine (B92270) and aminopyridine structures are present in several established anticancer drugs. nih.gov

Studies on amino acid conjugates of 2-aminopyridine have demonstrated significant cytotoxic activity against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov One of the most active compounds (S3c, a thiazole (B1198619) derivative) showed IC₅₀ values of 15.57 µM and 11.52 µM against the parent and resistant cell lines, respectively. nih.gov Another study focusing on pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties found a compound (4b) that exhibited high cytotoxic activity against the SW480 colon cancer cell line with an IC₅₀ value of 11.08 µM. nih.gov

Table 3: In Vitro Anticancer Activity of Aminopyridine-Related Derivatives

| Compound Derivative | Cancer Cell Line | Measurement | Result (IC₅₀) |

|---|---|---|---|

| Thiazole derivative (S3c) | Ovarian Cancer (A2780) | IC₅₀ | 15.57 µM nih.gov |

| Thiazole derivative (S3c) | Cisplatin-Resistant Ovarian Cancer (A2780CISR) | IC₅₀ | 11.52 µM nih.gov |

Mechanistic studies using cell-based assays have begun to unravel how these compounds exert their anticancer effects. The active pyrimidine derivative 4b was shown to induce apoptosis in SW480 colon cancer cells. nih.gov This was confirmed by observing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound arrested the cell cycle at the G2/M phase and induced a loss of mitochondrial membrane potential, which are classic hallmarks of apoptosis. nih.gov For the active aminopyridine conjugates, molecular docking studies suggested that the compounds have a significant binding affinity with multiple protein targets within cancer-related signaling cascades, indicating their potential to disrupt several pathways implicated in cancer development. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro only)

Extensive searches of scientific literature and chemical databases did not yield specific in vitro studies investigating the antioxidant activity and radical scavenging mechanisms of 5-Aminopyridine-2-sulfonic acid. While research into the antioxidant potential of various pyridine derivatives is an active area of investigation, data directly pertaining to this specific compound, including detailed research findings and data tables from in vitro assays, is not currently available in the public domain.

Studies on related classes of compounds, such as other aminopyridine derivatives and pyridine compounds containing sulfonic acid groups, have explored their potential to act as antioxidants. For instance, research on aminopyridine-functionalized chitosan (B1678972) has indicated that the presence and position of the amino group on the pyridine ring can influence radical scavenging ability. Similarly, various fused pyridine analogs have been synthesized and tested for their capacity to scavenge free radicals in vitro. However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound.

The antioxidant activity of a chemical compound is intrinsically linked to its molecular structure, including the nature and arrangement of its functional groups. The presence of both an amino group (-NH2) and a sulfonic acid group (-SO3H) on the pyridine ring of this compound suggests a potential for electron-donating and charge-stabilizing properties, which are often associated with antioxidant capacity. However, without experimental data from established in vitro antioxidant assays—such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or ferric reducing antioxidant power (FRAP) assays—any discussion of its antioxidant potential remains speculative.

Mechanistic insights into how a compound scavenges radicals, whether through hydrogen atom transfer (HAT), single-electron transfer (SET), or other pathways, also require dedicated experimental and computational studies. As no such studies have been published for this compound, its specific radical scavenging mechanisms are unknown.

Therefore, a scientifically accurate and detailed account of the in vitro antioxidant activity and radical scavenging mechanisms of this compound cannot be provided at this time due to the absence of published research on this specific molecule.

Applications in Advanced Materials Science

Integration into Polymeric Systems for Enhanced Properties (e.g., Photostabilization of Polystyrene)

The integration of aminopyridine derivatives into polymeric systems has been shown to enhance material properties, particularly photostability. While direct studies on 5-Aminopyridine-2-sulfonic acid are not extensively documented in this specific application, research on related 2-aminopyridine (B139424) derivatives provides strong evidence of their potential as effective photostabilizers for polymers like polystyrene.

When exposed to ultraviolet (UV) radiation, especially in the presence of air, polystyrene undergoes photo-oxidative degradation. This process leads to the formation of free radicals, chain scission, and a reduction in molecular weight, which manifests as yellowing, brittleness, and loss of mechanical integrity. nih.gov The incorporation of stabilizers is crucial for extending the service life of polystyrene in outdoor or light-exposed applications.

Derivatives of 2-aminopyridine have been investigated as additives to mitigate this degradation. Current time information in Bangalore, IN.researchgate.netrsc.org These compounds can act as UV absorbers due to their highly aromatic nature, dissipating harmful UV energy as heat. researchgate.netrsc.org Furthermore, they can function as radical scavengers and peroxide decomposers, interrupting the degradation cascade initiated by light exposure. nih.gov

In studies using 2-aminopyridine derivatives as additives in polystyrene films at a concentration of 0.5% by weight, several key effects were observed after irradiation with UV light (λ = 313 nm). The effectiveness of these stabilizers was monitored by tracking changes in the carbonyl index (indicative of oxidation), the viscosity average molecular weight, and the percentage of weight loss of the polymer films over time. Current time information in Bangalore, IN.researchgate.net The results consistently showed that polystyrene films containing these aminopyridine derivatives exhibited significantly lower rates of degradation compared to unstabilized (blank) films. researchgate.netrsc.org

The mechanism of stabilization involves the aminopyridine compound absorbing UV radiation and quenching excited states, thereby preventing the initial bond-breaking in the polymer chain. nih.gov The amino group and the pyridine (B92270) ring are crucial to this activity, capable of neutralizing the polymeric radicals formed during photo-oxidation. researchgate.netrsc.org

Table 1: Research Findings on Photostabilization of Polystyrene by 2-Aminopyridine Derivatives

| Parameter Monitored | Observation in Presence of 2-Aminopyridine Derivatives | Implication |

|---|---|---|

| Carbonyl Index | Lower rate of increase compared to blank polystyrene films. Current time information in Bangalore, IN.researchgate.net | Indicates reduced photo-oxidation of the polymer. |

| Weight Loss (%) | Significantly less weight loss after prolonged UV exposure. researchgate.netrsc.org | Suggests prevention of chain scission and formation of volatile fragments. |

| Molecular Weight | Slower decrease in viscosity average molecular weight. Current time information in Bangalore, IN.researchgate.net | Shows protection against polymer chain degradation. |

| Surface Morphology | Slower development of surface cracks and defects upon irradiation. rsc.org | Demonstrates enhanced surface stability and integrity. |

Note: The data is based on studies of various 2-aminopyridine derivatives, not specifically this compound.

Role in Sensor Development

The functional groups of this compound make it a promising candidate for use in chemical sensors. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, as well as coordination sites for metal ions, while the sulfonic acid group can participate in electrostatic interactions or proton exchange. This combination allows for selective interactions with a variety of analytes.

While direct applications of this compound in sensors are an emerging area of research, studies on analogous compounds and polymers highlight its potential. For instance, polymers containing aniline (B41778) and sulfonic acid moieties have been successfully employed in the fabrication of gas sensors. Copolymers like poly(aniline-co-aniline-2-sulfonic acid) have been used to create nanoporous structures for detecting hydrogen gas with high sensitivity at room temperature. rsc.org In these systems, the sulfonic acid groups (-SO₃H) are crucial for effectively anchoring metal nanoparticles (e.g., Palladium) that catalyze the interaction with the target gas, while the conductive polymer backbone facilitates signal transduction. rsc.org

Similarly, polyaniline complexed with various polysulfonic acids has been used to create optical sensors for ammonia (B1221849). mdpi.com The sensing mechanism relies on the change in the optical properties of the polyaniline when it reacts with ammonia molecules, a process facilitated by the protons supplied by the sulfonic acid groups. mdpi.com The structural flexibility and proton-donating ability of the sulfonic acid component are key to the sensor's response time and sensitivity.

Given these precedents, this compound could be utilized in sensor development in several ways:

As a monomer to synthesize functional polymers with tailored sensing properties.

As a surface modifier to functionalize electrodes or other transducer surfaces, imparting selectivity towards specific analytes.

As a ligand to create metal-organic frameworks (MOFs) or coordination complexes with specific binding cavities for target molecules.

Table 2: Potential Sensor Applications Based on Analogous Compounds

| Analogous Material | Sensor Type | Target Analyte | Role of Functional Groups |

|---|---|---|---|

| Poly(aniline-co-aniline-2-sulfonic acid) with Palladium rsc.org | Chemiresistive | Hydrogen (H₂) | Sulfonic acid groups anchor Pd nanoparticles; polymer backbone for charge transport. |

| Polyaniline-polysulfonic acid complexes mdpi.com | Optical (Colorimetric) | Ammonia (NH₃) | Sulfonic acid groups provide protons for reaction with ammonia, causing a color change. |

| Camphor Sulfonic acid protonated Poly(2,5-dimethoxyaniline) researchgate.net | Chemiresistive | Ammonia (NH₃) | Sulfonic acid protonates the polymer, modulating its conductivity upon exposure to ammonia. |

Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale. The trifunctional nature of this compound makes it an excellent candidate for creating functionalized surfaces through SAMs.

The formation of a SAM depends on three key molecular components: an anchor (or head) group that binds to the substrate, a spacer (or tail), and a terminal functional group that defines the chemistry of the new surface. This compound offers multiple potential anchoring and functional groups.

Anchoring Mechanisms: The sulfonic acid group (-SO₃H) can serve as a robust anchor to metal oxide surfaces such as silicon dioxide, titanium dioxide, or indium tin oxide (ITO) through the formation of stable covalent bonds. The amino group (-NH₂) and the pyridine nitrogen can also act as anchor points, particularly to metal surfaces like gold, silver, and platinum, through coordinative bonding.

Surface Functionalization: Once anchored, the remaining functional groups are exposed, defining the new surface properties. For example, if the sulfonic acid group anchors the molecule, the surface will be functionalized with aminopyridine groups. This amino-rich surface can be used for subsequent chemical reactions, such as amide bond formation, or for electrostatic binding of negatively charged species. Conversely, if the amino or pyridine group anchors the molecule, a highly acidic and hydrophilic surface rich in sulfonic acid groups will be created.

This versatility allows for the precise engineering of surface properties like wettability, chemical reactivity, and biocompatibility. For instance, surfaces functionalized with this compound could be used to direct the growth of crystals, immobilize biomolecules for biosensors, or improve adhesion between different material layers.

Table 3: Functional Groups of this compound in Surface Functionalization

| Functional Group | Potential Role | Target Substrates | Resulting Surface Chemistry |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | Anchor Group | Metal Oxides (SiO₂, TiO₂, ITO) | Presents aminopyridine groups to the interface. |

| Amino Group (-NH₂) | Anchor Group / Terminal Group | Metals (Au, Ag, Pt), Acidic Surfaces | Can bind to surfaces or act as a reactive site for further functionalization. |

| Pyridine Nitrogen | Anchor Group / Terminal Group | Metals (Au, Ag, Pt) | Provides a coordination site for metal ions; can influence surface energy. |

Potential in Optoelectronic and Luminescent Materials

The pyridine ring is a well-known component in many luminescent and optoelectronic materials, particularly as a ligand in metal complexes. The incorporation of amino and sulfonic acid groups onto this ring system in this compound provides a platform for developing new materials with tailored electronic and photophysical properties.

The potential of this compound in optoelectronics stems from its ability to act as a versatile ligand. The pyridine nitrogen and the exocyclic amino group are excellent coordination sites for a wide range of metal ions, including transition metals (e.g., Ruthenium, Palladium) and lanthanides. nih.gov The formation of such metal complexes can lead to materials with strong luminescence. For instance, palladium-pyridyl complexes featuring amine functionalities have been shown to be strongly fluorescent, with quantum yields reaching as high as 83%. nih.gov

Furthermore, the sulfonic acid group can influence the solubility and processing of these materials, as well as their electronic properties within a solid-state device. In one study, a polymer containing a methoxyaniline sulfonic acid structure, poly(2-methoxyaniline-5-sulfonic acid), was shown to significantly modulate the electrochemical and electrochemiluminescent (ECL) properties of a ruthenium complex. The presence of the sulfonated polymer enhanced electron transport and increased the efficiency of the ECL process, which is critical for developing highly sensitive diagnostic sensors and light-emitting devices.

This compound could therefore be used to:

Synthesize discrete luminescent metal complexes for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging probes.

Act as a monomer for the creation of conjugated polymers or coordination polymers, where the interplay between the organic framework and coordinated metal ions can lead to unique optoelectronic properties. The formation of a 2D coordination polymer with silver has already been demonstrated, highlighting its ability to create extended network structures.

Table 4: Potential Optoelectronic and Luminescent Applications

| Application Area | Role of this compound | Key Functional Groups Involved |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Ligand for forming emissive metal complexes. | Pyridine nitrogen, Amino group |

| Luminescent Sensors | Forms complexes whose luminescence changes upon binding an analyte. | Pyridine nitrogen, Amino group |

| Electrochemiluminescence (ECL) Devices | Monomer for conductive polymers that enhance ECL efficiency. | Sulfonic acid group, Amino group, Pyridine ring |

| Coordination Polymers | Building block for creating extended networks with interesting photophysical properties. | All three functional groups |

Analytical Method Development for Research Characterization

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation, identification, and quantification of 5-Aminopyridine-2-sulfonic acid and its related impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For aminopyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In a study focused on a related compound, 5-amino-2-chloropyridine (B41692), a C18 column was used with a mobile phase consisting of a water (pH 3, adjusted with orthophosphoric acid) and methanol (B129727) mixture (50:50, v/v). nih.gov Detection was achieved using a UV detector at 254 nm. nih.gov This method demonstrated good linearity, accuracy, and sensitivity, with a limit of detection (LOD) of 0.015 µg/mL and a limit of quantification (LOQ) of 0.048 µg/mL. nih.gov The recovery rates were found to be between 98.80% and 100.03%. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for separating polar compounds like aminopyridines. The use of core-shell mixed-mode columns can provide unique selectivity and efficiency, allowing for the retention and separation of acidic, basic, neutral, and zwitterionic compounds without the need for ion-pairing reagents. helixchrom.com The retention of basic compounds like 2-aminopyridine (B139424) is significantly influenced by the type of acid used in the mobile phase, with weaker acids like formic acid leading to increased retention times compared to stronger acids like sulfuric acid. helixchrom.com

A summary of typical HPLC conditions for related aminopyridine compounds is presented in the table below.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (150 x 4.6 mm, 2.7 µm) nih.gov | Core-shell mixed-mode helixchrom.com |

| Mobile Phase | Water (pH 3 with H₃PO₄):Methanol (50:50) nih.gov | Acetonitrile with 50 mM Ammonium formate (B1220265) (pH 3) helixchrom.com |

| Flow Rate | 0.7 mL/min nih.gov | 0.6 mL/min helixchrom.com |

| Detection | UV at 254 nm nih.gov | UV at 250 nm helixchrom.com |

| Temperature | 40°C nih.gov | Not specified |

Gas Chromatography (GC):

Gas chromatography is generally suitable for volatile and thermally stable compounds. Direct analysis of sulfonic acids like this compound by GC is challenging due to their low volatility and polar nature. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form.

One approach for the analysis of sulfonic acids involves deoxidization and derivatization. researchgate.net For instance, sulfonates can be analyzed by GC-mass spectrometry (GC-MS) after treatment with a potassium iodide/dimethylformamide/(CF₃CO)₂O reaction system. researchgate.net This method creates stable derivatives with good chromatographic behavior. researchgate.net

For the analysis of related amino-containing compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a method involving organic solvent extraction and derivatization to form electron-capturing bis-pentafluorobenzyl derivatives has been developed for GC-negative ion chemical ionization mass spectrometry. nih.gov This highlights the necessity of derivatization for enhancing the detectability of such compounds by GC.

A highly sensitive and selective method for potential genotoxic impurities like ethane (B1197151) sulfonic acid esters has been developed using GC-MS/MS. shimadzu.com This method utilizes multiple reaction monitoring (MRM) for quantification at trace levels. shimadzu.com While not directly applied to this compound, the principle of using a triple quadrupole GC-MS system for enhanced selectivity and sensitivity could be adapted for its derivatized form.

| Parameter | Condition for Sulfonates (Derivatized) | Condition for Ethane Sulfonic Acid Esters |

| Technique | GC-MS researchgate.net | GC-MS/MS shimadzu.com |

| Derivatization | KI/DMF/(CF₃CO)₂O system researchgate.net | Not applicable |

| Detection | Mass Spectrometry researchgate.net | Triple Quadrupole MS (MRM mode) shimadzu.com |

Validation of Analytical Methodologies for Complex Matrices

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, linear, and robust, especially when analyzing samples in complex matrices such as biological fluids or pharmaceutical formulations.

In the development of an HPLC-UV method for the determination of 5-amino-2-chloropyridine in an active pharmaceutical ingredient (API), the method was validated over a concentration range of 1-40 µg/mL. nih.gov The linearity was confirmed with a high correlation coefficient (R² = 0.999). nih.gov Accuracy was demonstrated by recovery values between 98.80% and 100.03%. nih.gov

Similarly, a newly developed analytical method for 2-amino-5-nitrophenol, a hair dye ingredient, showed good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and high precision (1.1–8.1%) in biological samples. nih.gov The validation of this HPLC method confirmed its utility as a simple and rapid technique for quantification in complex biological matrices. nih.gov

For the analysis of eszopiclone (B1671324) and its degradation product 2-amino-5-chloropyridine (B124133) in rat plasma, a sensitive and simple HPLC-MS/MS method was developed and validated. nih.gov The method involved a simple protein precipitation for sample extraction and demonstrated a working range of 0.1-50 ng/mL for eszopiclone. nih.gov This highlights the importance of sample preparation and the use of highly sensitive detectors like tandem mass spectrometers when dealing with complex biological matrices and low analyte concentrations.

The validation parameters for an analytical method are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% nih.govrjpbcs.com |

| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) within acceptable limits. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or R²) ≥ 0.999 nih.gov |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |

Speciation Analysis of this compound and its Ionic Forms

This compound is a zwitterionic compound, meaning it possesses both acidic (sulfonic acid) and basic (amino) functional groups. Consequently, it can exist in different ionic forms depending on the pH of the solution. Speciation analysis, the determination of the different chemical and ionic forms of an element or compound, is crucial for understanding its chemical behavior, bioavailability, and reactivity.

The zwitterionic nature of this compound suggests that its charge will change with pH. At low pH, the amino group will be protonated (-NH₃⁺), and the sulfonic acid group will be in its acidic form (-SO₃H), resulting in a net positive charge. At intermediate pH, the sulfonic acid group will deprotonate to form a sulfonate (-SO₃⁻), and the amino group will remain protonated, leading to a zwitterionic form with no net charge. At high pH, the amino group will be deprotonated (-NH₂), and the sulfonic acid group will remain as a sulfonate, resulting in a net negative charge.

The separation of these different ionic forms can be challenging. Techniques like capillary electrophoresis (CE) are well-suited for the separation of charged species and could be a valuable tool for the speciation analysis of this compound.

Mixed-mode chromatography can also be employed to separate zwitterionic compounds. The retention of zwitterionic amino acids on a core-shell mixed-mode column is less affected by changes in the mobile phase acid compared to basic compounds, but still provides excellent retention and peak shape. helixchrom.com This indicates that by carefully controlling the mobile phase pH and composition, it may be possible to separate the different ionic forms of this compound using HPLC.

The table below illustrates the expected ionic forms of this compound at different pH values.

| pH Range | Predominant Ionic Form of Amino Group | Predominant Ionic Form of Sulfonic Acid Group | Net Charge |

| Low pH | -NH₃⁺ | -SO₃H | Positive |

| Intermediate pH | -NH₃⁺ | -SO₃⁻ | Neutral (Zwitterion) |

| High pH | -NH₂ | -SO₃⁻ | Negative |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies